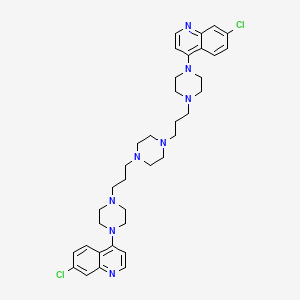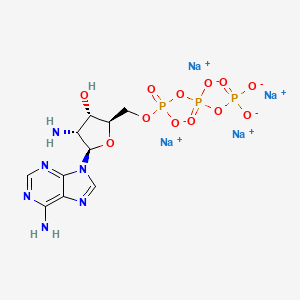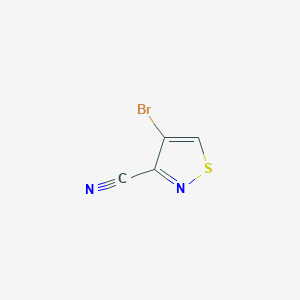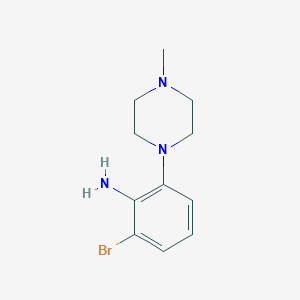
2-Bromo-6-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16BrN3 and a molecular weight of 270.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(4-methylpiperazin-1-yl)aniline is 1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule consists of a bromine atom and a methylpiperazine group attached to an aniline ring.Physical And Chemical Properties Analysis
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- 2-Bromo-6-(4-methylpiperazin-1-yl)aniline was used in the synthesis of various compounds, demonstrating its utility in chemical reactions. For instance, Mishriky and Moustafa (2013) described its use in synthesizing 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting its role in nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
Spectroscopic Investigation :
- The compound's vibrational properties have been studied using spectroscopy. Ramalingam et al. (2010) conducted FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methyl aniline (a related compound), which provides insights into the effects of substituents like bromine and methyl groups on molecular vibrations (Ramalingam et al., 2010).
Schiff Bases Formation and Potentiometric Studies :
- Schiff bases derived from 2-Bromo-6-(4-methylpiperazin-1-yl)aniline have been synthesized and characterized. Upadhyay et al. (2020) discussed their antimicrobial activity and potentiometric studies with various metal ions, showing the compound's relevance in biological applications (Upadhyay et al., 2020).
Synthesis of Quinolines :
- It was involved in the Knorr synthesis of quinoline derivatives. Wlodarczyk et al. (2011) used it in preparing 6-bromo-quinolin-2(1H)-one, showcasing its importance in synthesizing heterocyclic compounds, which have various pharmaceutical applications (Wlodarczyk et al., 2011).
Structural and Vibrational Properties Analysis :
- Wu et al. (2021) investigated the crystal structure and vibrational properties of N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound related to 2-Bromo-6-(4-methylpiperazin-1-yl)aniline. Their work involved DFT calculations and spectroscopic data, highlighting the compound's utility in understanding molecular properties (Wu et al., 2021).
Benzimidazoles Synthesis :
- Menteşe et al. (2015) synthesized a series of benzimidazoles starting from a derivative of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline, indicating its role in creating compounds with potential biological activity (Menteşe et al., 2015).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTVODDWBSWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-methylpiperazin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

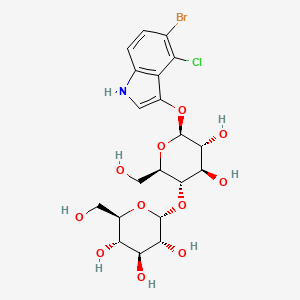
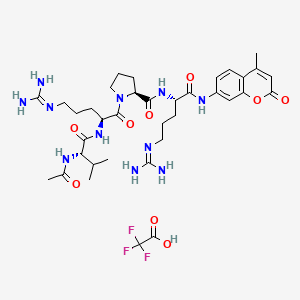
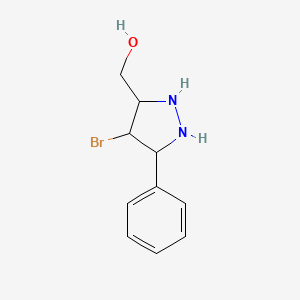
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
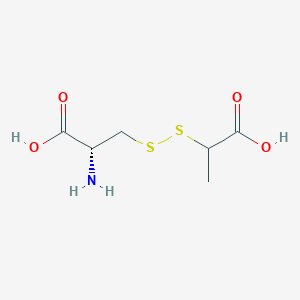
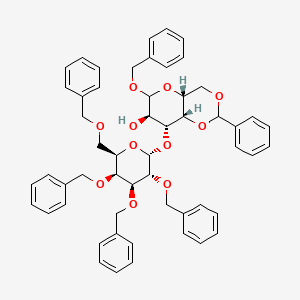
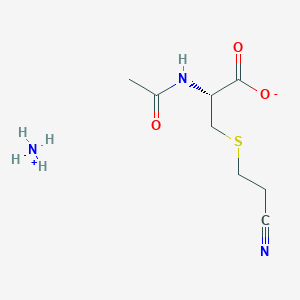
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
